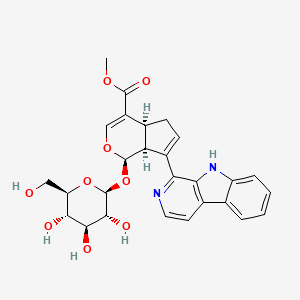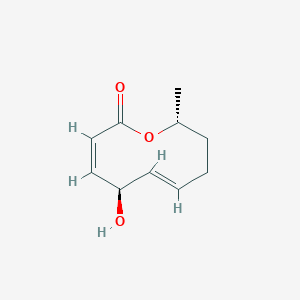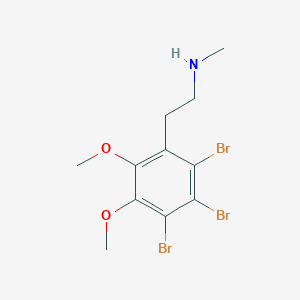
Nickelocen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickelocen, also known as nickelocene, is an organometallic compound with the chemical formula (C5H5)2Ni. It is a dark green crystalline solid with a metallic luster and is known for its unique sandwich structure, where a nickel atom is sandwiched between two cyclopentadienyl rings. This compound is of significant interest in the field of organometallic chemistry due to its stability and reactivity .
Méthodes De Préparation
Nickelocen can be synthesized through several methods:
Salt Metathesis Reaction: One common method involves the reaction of nickel(II) chloride with sodium cyclopentadienide in an inert atmosphere. The reaction proceeds as follows[ \text{NiCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{(C}_5\text{H}_5\text{)}_2\text{Ni} + 2 \text{NaCl} ]
Reduction Method: Another method involves the reduction of nickel(II) acetylacetonate with cyclopentadiene in the presence of a reducing agent such as sodium amalgam.
Industrial production methods typically involve large-scale versions of these laboratory procedures, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Nickelocen undergoes various chemical reactions, including:
Oxidation: It slowly oxidizes in air to form a brown-black substance. In the presence of oxygen, it can form nickel(II) oxide.
Reduction: In anhydrous ethanol, it can be reduced by sodium amalgam to form dicyclopentadiene nickel.
Substitution: It reacts with nickel tetracarbonyl to produce carbonyl cyclopentadienyl nickel and dicarbonyl tris(cyclopentadiene) trinickel.
Common reagents used in these reactions include oxygen, sodium amalgam, and nickel tetracarbonyl. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickelocen has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of di-pi-cyclopentadienylnickel involves its ability to coordinate with various ligands through its cyclopentadienyl rings. This coordination allows it to participate in a wide range of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Nickelocen is similar to other metallocenes, such as ferrocene (Fe(C5H5)2), cobaltocene (Co(C5H5)2), and chromocene (Cr(C5H5)2). it is unique in its reactivity and stability. For example:
Ferrocene: More stable and less reactive compared to di-pi-cyclopentadienylnickel.
Cobaltocene: Less stable and more reactive, often used in redox reactions.
Chromocene: Similar stability but different reactivity due to the presence of chromium
These comparisons highlight the unique properties of di-pi-cyclopentadienylnickel, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H10Ni-6 |
|---|---|
Poids moléculaire |
188.88 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopentane;nickel |
InChI |
InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
Clé InChI |
NQLVCAVEDIGMMW-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni] |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)




![(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol](/img/structure/B1250326.png)







